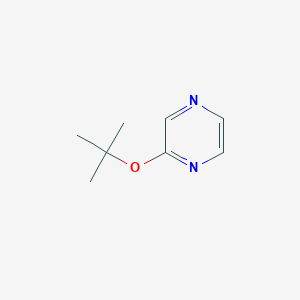

2-Tert-butoxypyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Organic Chemistry

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a fundamental heterocyclic scaffold. researchgate.netresearchgate.netnih.gov Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a versatile building block in numerous fields. researchgate.nettandfonline.com Pyrazine derivatives are found in a wide array of natural products, contributing to the flavors and aromas of many foods. inchem.org Furthermore, the pyrazine ring is a key component in many pharmaceutical agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antibacterial properties. researchgate.netresearchgate.nettandfonline.com The structural rigidity and hydrogen bonding capabilities of the pyrazine nucleus make it an attractive pharmacophore in drug design. nih.gov

Overview of Alkoxy-Substituted Pyrazines

Alkoxypyrazines, a subclass of pyrazine derivatives, are characterized by the presence of an alkoxy group (-OR) attached to the pyrazine ring. These compounds are of significant interest due to their prevalence in nature, particularly as flavor and aroma components in various foods and beverages. dur.ac.ukresearchgate.net The nature of the alkyl group in the alkoxy substituent can significantly influence the organoleptic properties of the molecule. acs.org From a synthetic standpoint, the introduction of an alkoxy group can modulate the electronic properties of the pyrazine ring, influencing its reactivity and providing a handle for further functionalization. nih.govclockss.org The synthesis of alkoxypyrazines can be achieved through various methods, including the Williamson ether synthesis from the corresponding halopyrazine and an alkoxide. dur.ac.ukthieme-connect.com

Historical Context and Evolution of 2-Tert-butoxypyrazine Research

While the broader field of pyrazine chemistry has a long history, specific research into this compound is more recent. The introduction of the bulky tert-butoxy (B1229062) group presents unique steric and electronic considerations. Early research on alkoxypyrazines often focused on simpler alkyl groups. dokumen.pub The development of more sophisticated synthetic methodologies has allowed for the preparation of more complex derivatives like this compound. researchgate.net Research has been driven by the desire to understand how the bulky tert-butyl group influences the chemical and physical properties of the pyrazine scaffold, as well as to explore its potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

70090-30-1 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyrazine |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)11-7-6-9-4-5-10-7/h4-6H,1-3H3 |

InChI Key |

YTDYSRDNXMZAIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butoxypyrazine

Established Synthetic Routes to 2-Tert-butoxypyrazine

The synthesis of this compound can be achieved through several established methods, primarily involving nucleophilic substitution and alkoxylation of pyrazine (B50134) precursors.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a cornerstone of organic synthesis for forming carbon-heteroatom bonds. In the context of this compound synthesis, this typically involves the reaction of a halopyrazine with a tert-butoxide salt. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, making this a viable approach. rsc.org

The general scheme for this reaction is as follows:

2-Halopyrazine + (CH₃)₃CO⁻M⁺ → this compound + M⁺X⁻

Where X is a halogen (e.g., Cl, Br) and M is an alkali metal (e.g., Na, K).

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (halogen), the choice of solvent, and the reaction temperature. While this method is conceptually straightforward, challenges such as competing elimination reactions and the need for strongly basic conditions can sometimes limit its applicability. organic-chemistry.org

A specific example involves the reaction of 2-chloropyrazine (B57796) with potassium tert-butoxide in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Key Parameters in Nucleophilic Substitution for this compound Synthesis

| Parameter | Description | Typical Conditions |

| Substrate | 2-Halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine) | - |

| Nucleophile | Potassium tert-butoxide, Sodium tert-butoxide | In slight excess |

| Solvent | THF, DMF, Dioxane | Anhydrous |

| Temperature | Room temperature to elevated temperatures (e.g., 60-100 °C) | Dependent on substrate reactivity |

Alkoxylation of Pyrazine Precursors

Alkoxylation provides an alternative route to introduce the tert-butoxy (B1229062) group onto the pyrazine ring. This can involve the direct reaction of a pyrazine derivative with tert-butanol (B103910) under specific catalytic conditions. One-step methods for the synthesis of alkoxy-substituted pyrazine derivatives have been reported, often utilizing an acid-mediated coupling reaction to achieve good yields (70-90%). researchgate.net

These methods expand the scope of accessible alkoxy-substituted pyrazines, which are otherwise less represented in the literature. researchgate.net The reaction conditions can be tailored to favor the desired alkoxylation product.

Advanced and Stereoselective Synthesis of this compound Precursors and Analogues

Recent advancements in synthetic chemistry have enabled more sophisticated and controlled methods for the functionalization of pyrazine rings, which are applicable to the synthesis of this compound precursors and its analogs.

Synthesis of tert-Butyl-Containing Ligands and Intermediates for Pyrazine Functionalization

The development of specialized ligands containing tert-butyl groups has been instrumental in advancing the functionalization of heterocyclic compounds, including pyrazines. For instance, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) is a chiral ligand whose synthesis has been optimized for scalability. beilstein-journals.orgresearchgate.net The synthesis of such ligands often involves multi-step sequences, starting from readily available materials like picolinic acid. beilstein-journals.org

Another example is the synthesis of (2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine), a pincer ligand based on a pyrazine backbone, which demonstrates the integration of tert-butyl phosphine (B1218219) groups onto the pyrazine core. acs.org These complex ligands can then be used to direct further reactions on the pyrazine ring.

The synthesis of intermediates like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate highlights the use of the tert-butoxy group as a protecting group and a key functional handle in more complex molecular architectures. mdpi.com

Directed Functionalization Strategies of the Pyrazine Ring for Alkoxy Introduction

The inherent electron deficiency of the pyrazine ring can make direct electrophilic substitution challenging. cmu.eduacs.org To overcome this, directed functionalization strategies have been developed. Directed ortho-metalation (DoM) is a powerful technique where a directing group on the pyrazine ring guides the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile. Tert-butoxycarbonyl-protected amines have been successfully employed as directing groups for the ortho-lithiation of pyrazines. cmu.eduacs.org

Furthermore, the generation of alkoxy radicals from unfunctionalized alcohols under photoredox catalysis offers a modern approach to introduce alkoxy groups. nih.gov These radicals can then participate in reactions such as Minisci-type additions to N-heteroarenes like pyrazine. nih.gov This method bypasses the need for pre-functionalized alcohols and expands the toolkit for C-H functionalization. chinesechemsoc.org

Table 2: Comparison of Directed Functionalization Strategies

| Strategy | Description | Key Features |

| Directed ortho-Metalation (DoM) | A directing group guides metalation to an adjacent position. | High regioselectivity. cmu.eduacs.org |

| Photoredox Catalysis | Generation of alkoxy radicals from alcohols for addition to the pyrazine ring. | Mild reaction conditions, broad substrate scope. nih.gov |

Green Chemistry Approaches in the Synthesis of Alkoxypyrazines

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgmygreenlab.org

In the context of alkoxypyrazine synthesis, green approaches can include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Multicomponent reactions are a prime example of atom-economical processes. rsc.org

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.net The synthesis of various heterocyclic compounds, including pyrazines, has been successfully demonstrated in aqueous media. researchgate.net

Catalysis : Employing catalytic methods to reduce energy requirements and the use of stoichiometric reagents. mygreenlab.org Manganese-catalyzed dehydrogenative coupling reactions represent a move towards using earth-abundant and less toxic metals. acs.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative. rsc.org

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Solvent-Free and Environmentally Benign Methodologies

The Williamson ether synthesis stands as a cornerstone for the preparation of ethers, including this compound from 2-chloropyrazine and a suitable alkoxide. masterorganicchemistry.comnumberanalytics.comlibretexts.orgwikipedia.org Traditionally, this reaction is conducted in organic solvents. orgchemres.org However, recent efforts have focused on developing solvent-free approaches to minimize waste and environmental impact. organic-chemistry.orgrsc.org

One such advancement involves the use of microwave irradiation in a solvent-free setting. orgchemres.orgorganic-chemistry.org This technique not only eliminates the need for a solvent but also often leads to significantly reduced reaction times and increased yields. wikipedia.org For the synthesis of this compound, this would involve the direct reaction of 2-chloropyrazine with potassium tert-butoxide, potentially adsorbed on a solid support like potassium carbonate, under microwave irradiation. orgchemres.org This method offers a cleaner and more energy-efficient alternative to conventional heating in a solvent.

Table 1: Comparison of Conventional vs. Solvent-Free Williamson Ether Synthesis

| Feature | Conventional Method | Solvent-Free Microwave-Assisted Method |

| Solvent | Required (e.g., DMF, DMSO) | Not required |

| Heating | Conventional reflux | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to an hour wikipedia.org |

| Work-up | Often involves liquid-liquid extraction | Simplified, often direct product isolation |

| Environmental Impact | Higher due to solvent use and disposal | Lower, aligns with green chemistry principles organic-chemistry.org |

Catalyst-Free and Ultrasound-Assisted Protocols

The synthesis of this compound via the Williamson ether synthesis is inherently a catalyst-free reaction, relying on the nucleophilic substitution of the chloride on the pyrazine ring by the tert-butoxide anion. masterorganicchemistry.comrsc.orgnih.govbeilstein-journals.orgrsc.orgnih.gov The challenge often lies in achieving efficient reaction kinetics under mild conditions. Ultrasound irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions without the need for catalysts. mdpi.commdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com In the context of synthesizing this compound, irradiating a mixture of 2-chloropyrazine and potassium tert-butoxide with ultrasound could facilitate the reaction, potentially even at room temperature. This approach avoids the need for high temperatures and can lead to cleaner reaction profiles with fewer byproducts.

A study on the synthesis of similar heterocyclic ethers demonstrated that ultrasound assistance can significantly shorten reaction times compared to conventional stirring methods. mdpi.com For instance, a reaction that took 48 hours at room temperature with vigorous stirring could potentially be completed in a much shorter timeframe with the application of ultrasound. mdpi.com

Table 2: Hypothetical Ultrasound-Assisted Synthesis of this compound

| Parameter | Condition |

| Reactants | 2-Chloropyrazine, Potassium tert-butoxide |

| Solvent | Minimal or solvent-free |

| Energy Source | Ultrasound irradiation (e.g., 40 kHz) mdpi.com |

| Temperature | Room temperature |

| Potential Advantages | Reduced reaction time, increased yield, energy efficiency mdpi.com |

Sustainable Reagent Utilization in Pyrazine Synthesis

The principles of green chemistry also extend to the choice of reagents. nih.govfau.euchemrxiv.orgfrontiersin.orgcsic.es In the synthesis of this compound, potassium tert-butoxide is a key reagent. rsc.orgmasterorganicchemistry.com While it is a strong base necessary for the reaction, its handling requires anhydrous conditions. The starting material, 2-chloropyrazine, is a halogenated compound. While essential for this specific transformation, the broader goal in sustainable synthesis is to explore alternative starting materials and reaction pathways that avoid the use of halogenated precursors where possible.

Research into the synthesis of related pyrazine derivatives has explored using diols in the presence of a base like sodium hydride to form pyrazinyloxy alcohols. unict.it This highlights the versatility of the pyrazine core in forming ether linkages with a variety of oxygen-containing nucleophiles.

Future directions in the sustainable synthesis of this compound and its analogs could involve exploring bio-based sources for the tert-butyl group or developing catalytic systems that could activate C-H bonds on the pyrazine ring for direct etherification, thereby avoiding the need for a halogenated starting material altogether.

Reaction Mechanisms and Reactivity of 2 Tert Butoxypyrazine

Nucleophilic Aromatic Substitution on Pyrazine (B50134) Ring Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrazine rings, which are inherently electron-deficient due to the presence of two nitrogen atoms. doi.org This electron deficiency facilitates the attack of nucleophiles on the ring. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govlibretexts.org The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. libretexts.orgbyjus.com

Influence of the tert-Butoxy (B1229062) Group on Pyrazine Ring Activation/Deactivation

The tert-butoxy group, attached to the pyrazine ring at the 2-position, exerts a dual influence on the ring's reactivity towards nucleophiles.

Activating Effects: The oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be donated to the pyrazine ring through resonance. This electron donation can partially offset the electron-withdrawing inductive effect of the pyrazine nitrogens, but more importantly, it can stabilize the Meisenheimer intermediate formed during nucleophilic attack. This resonance stabilization is particularly effective when the attack occurs at positions ortho or para to the tert-butoxy group.

Deactivating Effects: The bulky tert-butyl group introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the adjacent carbon atoms on the pyrazine ring, thereby slowing down the rate of substitution at those positions. Research on related pyrazine derivatives has shown that bulky alkyl groups can influence reaction rates, sometimes leading to steric activation in specific prototropic reactions, though conventional steric deactivation is more common. cdnsciencepub.com

Reactions Involving the tert-Butoxy Moiety

The tert-butoxy group itself can undergo specific reactions, primarily involving the cleavage of the ether linkage.

Cleavage and Transformation of the O-tert-Butyl Ether Linkage

The O-tert-butyl ether linkage in 2-tert-butoxypyrazine is susceptible to cleavage under acidic conditions. vulcanchem.comcymitquimica.com This reaction is a common transformation for tert-butyl ethers and proceeds through a mechanism that is dependent on the stability of the resulting carbocation. libretexts.org The pyrolysis of 2-alkoxypyrazines, including those with tertiary alkyl groups, has been studied and shown to proceed through a six-membered cyclic transition state, leading to the formation of 2-pyrazinol and an alkene. clockss.org

Carbocationic Intermediates and SN1 Reactivity in tert-Butyl Systems

The cleavage of the tert-butyl ether linkage in the presence of a strong acid typically proceeds via an SN1-type mechanism. libretexts.org The protonation of the ether oxygen is followed by the departure of the stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile or undergo elimination to form isobutylene (B52900). vaia.comrsc.org The stability of the tertiary carbocation is a key driving force for this reaction pathway. rsc.org

Electrophilic Aromatic Substitution and Directed Functionalization Pathways

The tert-butoxy group, being an electron-donating group through resonance, can help to activate the pyrazine ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the inherent deactivation of the pyrazine ring often means that harsh reaction conditions are required, and yields can be low. To overcome this, directed functionalization strategies are often employed. These strategies utilize a directing group to position a metal catalyst for C-H activation at a specific site, enabling selective functionalization. sioc-journal.cnmagtech.com.cnrsc.orgrsc.org For instance, ether groups can act as weakly coordinating directing groups in palladium-catalyzed C-H olefination reactions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound and its Halogenated Precursors

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex aromatic compounds. mdpi.comsioc-journal.cn These reactions typically involve the oxidative addition of an organohalide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. nih.gov

Halogenated derivatives of this compound, such as 2-bromo-5-(tert-butoxy)pyrazine, are valuable substrates for these reactions. vulcanchem.com The halogen atom serves as a leaving group, allowing for the introduction of a wide variety of substituents through reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. mdpi.comincatt.nl The tert-butoxy group can influence the reactivity and regioselectivity of these coupling reactions. For example, in palladium-catalyzed cross-coupling reactions of indolylsilanols, the use of sodium tert-butoxide as an activator was found to be crucial for successful coupling. nih.gov Furthermore, tert-butoxides themselves have been shown to mediate transition-metal-free cross-coupling reactions. nih.gov

Below is a table summarizing the types of transition metal-catalyzed cross-coupling reactions and their relevance to functionalizing this compound precursors.

| Reaction Name | Catalyst (Typical) | Coupling Partners | Relevance to this compound |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Organoboron compounds and organohalides | Introduction of aryl, vinyl, or alkyl groups. mdpi.comincatt.nl |

| Stille Coupling | Palladium complexes | Organotin compounds and organohalides | Formation of C-C bonds with various organic groups. mdpi.com |

| Buchwald-Hartwig Amination | Palladium complexes | Amines and organohalides | Formation of C-N bonds to introduce amino groups. incatt.nl |

| Sonogashira Coupling | Palladium and Copper complexes | Terminal alkynes and organohalides | Introduction of alkyne functionalities. mdpi.com |

These cross-coupling methodologies provide versatile pathways for the synthesis of a wide array of substituted pyrazine derivatives, starting from halogenated this compound.

Advanced Spectroscopic Characterization of 2 Tert Butoxypyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationhmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR and 13C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic compounds. researchgate.net The chemical shifts observed in these spectra are indicative of the electronic environment of the nuclei.

For 2-tert-butoxypyrazine, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the tert-butoxy (B1229062) group and the pyrazine (B50134) ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons on the pyrazine ring would exhibit more complex splitting patterns and chemical shifts depending on their position relative to the nitrogen atoms and the tert-butoxy substituent.

In the ¹³C NMR spectrum, distinct signals would be observed for the carbons of the tert-butyl group and the pyrazine ring. The quaternary carbon of the tert-butyl group would appear at a characteristic downfield shift, while the methyl carbons would be found further upfield. The chemical shifts of the pyrazine ring carbons are influenced by the electronegativity of the nitrogen atoms and the electron-donating effect of the tert-butoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and may not represent exact experimental data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-butyl H | 1.3 - 1.5 | singlet |

| Pyrazine H | 7.8 - 8.2 | multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and may not represent exact experimental data.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| tert-butyl C (quaternary) | 75 - 85 |

| tert-butyl C (methyl) | 25 - 35 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule. scribd.com These experiments provide correlation peaks that reveal through-bond or through-space relationships between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. scribd.com For this compound, COSY would show correlations between the coupled protons on the pyrazine ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. nanalysis.com In the case of this compound, it would link the pyrazine proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. e-bookshelf.de For this molecule, HMBC would be crucial in confirming the connection between the tert-butyl group and the pyrazine ring by showing a correlation between the tert-butyl protons and the pyrazine carbon attached to the oxygen atom. nanalysis.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyhmdb.caosti.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. up.ac.zaedinst.com

Characteristic Functional Group Vibrations of the tert-Butoxy and Pyrazine Moieties

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. americanpharmaceuticalreview.com

tert-Butoxy Group: The C-H stretching vibrations of the methyl groups would appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibration of the ether linkage is also a key diagnostic peak, typically observed in the 1000-1300 cm⁻¹ range.

Pyrazine Moiety: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies and may not represent exact experimental data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| tert-Butoxy | C-H stretch | 2850 - 3000 |

| C-O stretch | 1000 - 1300 | |

| Pyrazine | C-H stretch (aromatic) | > 3000 |

Analysis of Pyrazine Ring Modes

The pyrazine ring has several characteristic vibrational modes, including ring breathing and in-plane and out-of-plane bending vibrations. These modes are often sensitive to the nature and position of substituents on the ring. The presence of the electron-donating tert-butoxy group would influence the frequencies of these ring modes compared to unsubstituted pyrazine.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopyhmdb.ca

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. upi.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the pyrazine chromophore. Pyrazine itself exhibits π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, occur at shorter wavelengths, while the lower intensity n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, appear at longer wavelengths. units.it The introduction of the tert-butoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which extends the conjugation of the pyrazine system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound This table is generated based on typical electronic transitions and may not represent exact experimental data.

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 260 - 280 |

Electronic Transitions and Conjugation Effects within the Pyrazine Chromophore

The electronic absorption spectrum of this compound is primarily governed by the pyrazine ring, which acts as the chromophore. UV-Vis spectroscopy is the technique used to measure the absorption of light, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com The pyrazine ring itself exhibits characteristic electronic transitions. The introduction of a tert-butoxy group (–O–C(CH₃)₃) as a substituent significantly influences these transitions.

The tert-butoxy group is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. units.it The oxygen atom in the tert-butoxy group possesses lone pairs of electrons that can be donated into the pyrazine ring through resonance. This electron-donating effect increases the electron density of the conjugated π-system of the pyrazine ring. units.it

This extension of the conjugated system generally results in a bathochromic shift (or red shift), meaning the absorption maxima (λ_max) are shifted to longer wavelengths. units.it This occurs because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. The electronic transitions observed in pyrazine derivatives are typically π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The n → π* transitions, which involve non-bonding electrons on the nitrogen atoms, are typically weaker and can be sensitive to the solvent environment. bath.ac.uk The presence of the electron-donating tert-butoxy group is expected to primarily affect the high-intensity π → π* transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Effect of Tert-butoxy Group |

|---|---|---|

| π → π* | > 260 | Bathochromic Shift |

Note: The values are estimations based on the known spectrum of pyrazine and the expected effects of an alkoxy substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. oecd.org For this compound (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol . nih.gov Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 152.

The fragmentation of the molecular ion provides valuable structural information. The structure of this compound contains a stable pyrazine ring and a bulky tert-butyl group linked via an oxygen atom. The C–O bond between the tert-butyl group and the oxygen is prone to cleavage. A particularly significant fragmentation pathway involves the loss of the tert-butyl group as a radical and the formation of a highly stable tertiary carbocation, [C(CH₃)₃]⁺. This would result in a prominent peak, often the base peak, at m/z 57. docbrown.info

Another characteristic fragmentation is the cleavage of the C-O bond where the charge is retained by the pyrazinyloxy fragment, followed by potential rearrangements or further fragmentation. The loss of isobutylene (B52900) (C₄H₈) via a rearrangement process is also a possible pathway.

Table 2: Predicted Key Fragmentation Peaks for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C₈H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 137 | [C₇H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 96 | [C₄H₄N₂O]⁺• | Loss of isobutylene (C₄H₈) |

X-ray Diffraction and Advanced Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. edinst.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, a derivative, 2-(tert-butoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, has been characterized by X-ray diffraction. molaid.com

The analysis of such a derivative provides critical insights into how the tert-butoxy group influences the crystal packing and molecular conformation. In a crystallographic study, a single crystal of the compound is irradiated with X-rays. upi.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. edinst.com

For a hypothetical crystal structure of this compound, one would expect the pyrazine ring to be essentially planar. The bulky tert-butyl group would likely adopt a conformation that minimizes steric hindrance with the pyrazine ring. The analysis would also reveal intermolecular interactions, such as C–H···N or π–π stacking interactions, which dictate the packing of the molecules in the crystal lattice. d-nb.info

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System | Information Provided |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Detailed symmetry operations within the cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating unit |

| Bond Lengths/Angles | e.g., C-O, C-N, C-C | Precise molecular geometry |

Other Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm). wikipedia.orgthermofisher.com An XPS analysis of this compound would involve irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. cern.ch

The resulting spectrum would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks would provide information about the chemical environment. For instance, the C 1s signal would be composed of multiple peaks corresponding to the different types of carbon atoms: those in the pyrazine ring bonded to nitrogen and carbon, and those in the aliphatic tert-butyl group bonded to carbon and oxygen. researchgate.net Similarly, the N 1s peak would confirm the nitrogen in the pyrazine ring, and the O 1s peak would correspond to the ether linkage.

Table 4: Predicted XPS Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| O | 1s | ~532 - 534 | C-O-C (ether) linkage |

| N | 1s | ~399 - 401 | Aromatic C-N=C in pyrazine ring |

| C | 1s | ~284 - 285 | C-C, C-H (aliphatic) |

| C | 1s | ~285 - 286 | C-O (ether) |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. wikipedia.org Many aromatic compounds, including pyrazine derivatives, are fluorescent. The technique provides information about the electronic structure and the environment of the molecule. horiba.com A fluorescence measurement involves obtaining an excitation spectrum and an emission spectrum. bath.ac.uk

For this compound, one would first determine the optimal excitation wavelength (λ_ex), which typically corresponds to the main absorption peak (λ_max) from the UV-Vis spectrum. nih.gov Upon excitation at this wavelength, the molecule would emit light over a range of longer wavelengths. The resulting emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition. bath.ac.uk The presence of impurities or solvent interactions can lead to quenching (reduction) of the fluorescence intensity. wikipedia.org

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy measures the absorption of light in the wavelength range of approximately 700 to 2500 nm. kpmanalytics.com This region primarily contains overtone and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H stretching. researchgate.net NIR spectra are characterized by broad, overlapping bands, which often require chemometric methods for detailed analysis. researchgate.netthermofisher.com

An NIR spectrum of this compound would be dominated by signals from the C-H bonds. The aliphatic C-H bonds of the tert-butyl group and the aromatic C-H bonds of the pyrazine ring would absorb at different characteristic frequencies, although these bands would likely be broad and overlapping. frontiersin.org This technique is particularly useful for rapid, non-destructive analysis and can provide information about the bulk composition of a sample. thermofisher.com

Computational and Theoretical Studies of 2 Tert Butoxypyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Computational chemistry provides a powerful lens for understanding the intricate properties of molecules. In the study of 2-tert-butoxypyrazine, Density Functional Theory (DFT) has been a important method for elucidating its electronic structure and geometric parameters. DFT calculations offer a balance between computational cost and accuracy, making them a suitable choice for molecules of this size.

Optimization of Molecular Geometry and Conformational Analysis

The first step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, a key feature is the rotational freedom around the C-O bond connecting the tert-butoxy (B1229062) group to the pyrazine (B50134) ring.

Conformational analysis reveals the existence of different spatial arrangements, or conformers, arising from this rotation. Theoretical calculations are essential to identify the most stable conformer and to understand the energy differences between various rotational isomers. The optimized geometry of the most stable conformer provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| C-N Bond Length (Pyrazine Ring) | 1.33 Å |

| C-C Bond Length (Pyrazine Ring) | 1.39 Å |

| C-O Bond Length | 1.36 Å |

| O-C (tert-butyl) Bond Length | 1.45 Å |

| C-N-C Bond Angle | 116° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons in a chemical reaction.

For this compound, the HOMO is typically localized on the electron-rich pyrazine ring and the oxygen atom of the tert-butoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyrazine ring, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting various spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra, helping to assign specific signals to the corresponding nuclei in the molecule.

Similarly, the vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to the molecule's Ultraviolet-Visible (UV-Vis) spectrum. These calculations can help in understanding the nature of the electronic excitations and the wavelengths at which they occur.

Reaction Pathway Modeling and Transition State Analysis for Pyrazine Functionalization

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can gain a detailed understanding of how the molecule is transformed into its derivatives.

Energy Barriers and Kinetic Studies of Pyrazine Derivatization

A key aspect of reaction pathway modeling is the calculation of energy barriers, or activation energies. These barriers represent the energy required to reach the transition state of a reaction, which is the highest energy point along the reaction coordinate. By determining the activation energies for different potential reaction pathways, it is possible to predict the most likely mechanism and the relative rates of competing reactions.

For the derivatization of this compound, computational studies can model the addition of various functional groups to the pyrazine ring. These studies can identify the transition state structures and calculate the associated energy barriers, providing insights into the kinetics and feasibility of different functionalization strategies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

For this compound, MD simulations can reveal the flexibility of the tert-butoxy group and the accessible range of dihedral angles. These simulations provide a more complete understanding of the molecule's dynamic nature and the relative populations of different conformers in a given environment. This information is crucial for understanding how the molecule's shape and flexibility can influence its interactions with other molecules.

Quantum Chemical Calculations for Reactivity Prediction and Mechanistic Insights

Quantum chemical calculations are pivotal in predicting the reactivity of pyrazine derivatives and elucidating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) are employed to understand the electronic structure and properties of these molecules. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting electrophilic and nucleophilic attack sites. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific studies on this compound are not prevalent in the reviewed literature, the principles from studies on other pyrazine derivatives are directly applicable. For example, in the study of pyrazine-based conjugates, computational methods have been used to support observed biological properties. nih.gov Such calculations can provide insights into the molecule's geometry, charge distribution, and vibrational frequencies, which are essential for predicting its behavior in chemical reactions.

Theoretical calculations can also be used to determine various reactivity descriptors. These descriptors help in understanding and predicting the course of a chemical reaction. The table below lists some key quantum chemical descriptors and their significance in reactivity prediction.

| Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). Higher energy often corresponds to higher reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). Lower energy often corresponds to higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electron Density | Helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Electrostatic Potential | Maps the charge distribution and predicts sites for electrostatic interactions. |

Furthermore, quantum chemical methods are instrumental in mapping reaction pathways and calculating the activation energies of transition states. This provides a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and designing novel synthetic routes for compounds like this compound.

In Silico Screening and Library Design in Pyrazine Chemical Space

In silico screening and the design of chemical libraries are powerful computational techniques used to identify novel bioactive compounds within the vast chemical space of pyrazine derivatives. These methods are particularly valuable in drug discovery for identifying potential therapeutic agents. doaj.org

One prominent application is the use of virtual screening to identify potential inhibitors for specific biological targets. For example, in the search for inhibitors of PIM-1 kinase, a target in cancer therapy, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking studies have been performed on pyrazine derivatives. japsonline.com In such studies, a pharmacophore model is generated based on a set of known active compounds. This model is then used to screen large compound databases, such as the ZINC database, for molecules with similar features that are likely to be active. japsonline.comresearchgate.netjapsonline.com

The process of in silico screening and library design typically involves the following steps:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) involved in a disease.

Pharmacophore Modeling: Building a model that defines the essential steric and electronic features required for biological activity.

Virtual Screening: Using the pharmacophore model to search large databases of chemical compounds for potential hits.

Molecular Docking: Simulating the binding of the identified hits to the active site of the biological target to predict binding affinity and orientation. japsonline.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness. doaj.org

A study on pyrazine-based molecules investigated their potential as anti-Alzheimer, anti-bacterial, and anti-fungal agents, employing molecular docking to understand the binding interactions with the respective enzymes. doaj.org The results of such in silico studies can guide the synthesis and biological evaluation of new pyrazine derivatives, including those structurally related to this compound.

The table below summarizes the findings of a virtual screening study for PIM-1 kinase inhibitors from the ZINC database. japsonline.com

| Compound ID | Binding Interaction Highlights | Predicted Activity |

| ZINC05885218 | Hydrogen bond formation with key residues in the PIM-1K active site. | Potential PIM-1K Inhibitor |

| ZINC05888770 | Similar binding interactions within the catalytic pocket as known inhibitors. | Potential PIM-1K Inhibitor |

| ZINC08652441 | Displayed resemblance in binding interactions with the PIM-1K catalytic pocket. | Potential PIM-1K Inhibitor |

| ZINC73096248 | Identified as a potential prototype for developing novel PIM-1K inhibitors. | Potential PIM-1K Inhibitor |

These computational approaches significantly accelerate the discovery of new functional molecules by prioritizing the synthesis of compounds with a higher probability of desired biological activity, thereby saving time and resources in the research and development process.

2 Tert Butoxypyrazine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyrazine (B50134) Derivatives

2-Tert-butoxypyrazine is a valuable intermediate for the synthesis of a variety of substituted pyrazine derivatives. Its utility stems from the ability of the tert-butoxy (B1229062) group to act as a directing group in metalation reactions, allowing for regioselective functionalization of the pyrazine ring. This approach provides a powerful tool for creating polysubstituted pyrazines, which are important scaffolds in medicinal chemistry and materials science.

A key strategy for the functionalization of this compound is directed ortho-metalation (DoM). In this reaction, the alkoxy group directs a strong organolithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to selectively remove a proton from the adjacent C-3 position. This generates a highly reactive 3-lithio-2-tert-butoxypyrazine intermediate. This nucleophilic species can then be quenched with a wide range of electrophiles to introduce various substituents at the 3-position with high precision.

While direct studies on this compound are not extensively detailed in publicly available literature, the reactivity of the closely related analogue, 2-methoxypyrazine (B1294637), provides a well-documented precedent for this synthetic strategy. Research has shown that 2-methoxypyrazine undergoes efficient lithiation at the C-3 position when treated with LDA in THF at low temperatures. The resulting lithiated intermediate readily reacts with various electrophiles, as summarized in the table below.

| Electrophile | Reagent | Resulting 3-Substituent | Product |

|---|---|---|---|

| Aldehydes/Ketones | RCHO / RCOR' | α-Hydroxyalkyl | 3-(α-Hydroxyalkyl)-2-methoxypyrazine |

| Esters | RCOOR' | Acyl | 3-Acyl-2-methoxypyrazine |

| Disulfides | RSSR | Thioether | 3-(Alkylthio)-2-methoxypyrazine |

| Iodine | I2 | Iodo | 3-Iodo-2-methoxypyrazine |

| Carbon Dioxide | CO2 | Carboxylic Acid | 2-Methoxypyrazine-3-carboxylic acid |

This methodology allows for the creation of 2,3-disubstituted pyrazines, which can be further modified. For instance, the 3-iodo derivative serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of aryl, heteroaryl, or vinyl groups. The tert-butoxy group in this compound offers potential advantages over a methoxy (B1213986) group, such as increased steric bulk which might influence reaction selectivity, and different cleavage conditions if removal of the alkoxy group is desired later in the synthetic sequence.

Building Block for Pyrazine-Functionalized Advanced Materials

The pyrazine core is a desirable component in advanced materials due to its electron-deficient nature, rigid planar structure, and coordinating ability. This compound serves as a key starting material for synthesizing the functionalized pyrazine ligands and monomers required for the construction of these materials.

Incorporation into π-Conjugated Systems for Optoelectronic Material Design

Pyrazine units are frequently incorporated into π-conjugated systems to create materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing character of the pyrazine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated molecule, which is beneficial for creating n-type semiconductor materials.

Through synthetic transformations like those described in section 6.1, this compound can be converted into monomers suitable for polymerization or building blocks for complex dyes. For example, functionalization at the 3- and 6-positions with groups amenable to cross-coupling reactions (e.g., halides or boronic esters) would yield a monomer that can be incorporated into a polymer backbone. Recent research has focused on developing pyrazine-based conjugated polymers for various optoelectronic applications. These polymers often exhibit unique properties such as reversible iono- and halochromism (color change in response to ions or halogens) and redox activity, making them suitable for use in sensors and smart materials.

Furthermore, pyrazine derivatives are used as electron-acceptor units in donor-acceptor (D-A) type organic dyes for dye-sensitized solar cells (DSSCs). The pyrazine core helps to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key process for efficient charge separation. By synthesizing pyrazine building blocks with appropriate donor and anchoring groups, derived from precursors like this compound, the performance and stability of these solar cells can be optimized.

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions, making pyrazine-based ligands highly valuable for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials consist of metal nodes linked by organic ligands to form extended, often porous, structures with applications in gas storage, separation, and catalysis.

This compound can be used to synthesize multifunctional pyrazine ligands. For example, conversion of the tert-butoxy group to a hydroxyl group, followed by oxidation, or by introducing carboxylic acid groups at other positions on the ring via the DoM strategy, yields ligands like pyrazine-dicarboxylic acids. These ligands are widely used to build robust MOFs. Research has demonstrated the synthesis of various MOFs using ligands such as pyrazine-2,5-dicarboxylic acid and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine. These frameworks can exhibit high porosity and favorable selectivity for the adsorption of gases like CO2.

The functionalization of the ligand can fine-tune the properties of the resulting MOF. For example, incorporating pyrazine units into the linkers of europium-based MOFs has been shown to significantly enhance luminescence intensity through an efficient "antenna effect," where the ligand absorbs light and transfers the energy to the metal center. This strategy has been used to develop highly sensitive luminescent sensors.

Role in the Synthesis of Complex Heterocyclic Systems

Beyond simple derivatization, this compound can be a precursor for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing pyrazine core, lead to polycyclic aromatic systems with diverse chemical and physical properties.

One important class of fused heterocycles derived from pyrazines are pteridines (pyrazino[2,3-d]pyrimidines). Pteridines are biologically significant molecules, forming the core of cofactors like folic acid. The synthesis of pteridines often involves the condensation of a 2,3-diaminopyrazine (B78566) with a 1,2-dicarbonyl compound. This compound can be converted to the necessary 2,3-diaminopyrazine precursor through a sequence of reactions, such as nitration followed by reduction and amination.

Another important fused system is the tetrapyrazinoporphyrazine macrocycle, which is a highly electron-deficient analogue of phthalocyanine. These complex structures are synthesized by the cyclotetramerization of a substituted pyrazine-2,3-dicarbonitrile. The required dicarbonitrile precursor can be synthesized from appropriately substituted 2,3-diaminopyrazines, which in turn can be derived from this compound. These electron-deficient macrocycles are investigated for their unique photophysical and electrochemical properties.

Application in Catalytic Systems (e.g., as a ligand component or in catalytic precursors)

The coordinating ability of the pyrazine nitrogen atoms makes pyrazine derivatives attractive for use as ligands in transition metal catalysis. By coordinating to a metal center, a pyrazine-based ligand can modulate the metal's electronic properties and steric environment, thereby influencing the activity, selectivity, and stability of the catalyst.

This compound can serve as a foundational molecule for the synthesis of more elaborate chelating ligands. For example, introducing coordinating groups (such as pyridyl, phosphino, or N-heterocyclic carbene moieties) at the 3- and/or 6-positions would create bidentate or pincer-type ligands. These types of ligands are crucial in homogeneous catalysis.

Ruthenium complexes featuring pyrazine-based ligands have been studied for their catalytic activity and interesting electrochemical and photophysical properties. For instance, ruthenium complexes with pyrazine-based pincer-type N-heterocyclic carbene ligands have been synthesized and shown to act as proton-sensitive luminescent sensors. Pyrazine itself can also act as a bridging ligand between two metal centers, facilitating electronic communication in bimetallic catalysts. While direct use of this compound as a ligand is not common, it represents a versatile starting point for accessing a wide range of pyrazine-based ligands for the development of novel catalytic systems.

Future Directions and Emerging Research Avenues in Alkoxypyrazine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of alkoxypyrazines traditionally relies on methods such as the nucleophilic substitution of halopyrazines with alkoxides. rsc.org However, these approaches can be limited by harsh reaction conditions and the availability of starting materials. The pursuit of more efficient, scalable, and sustainable synthetic routes is a key focus of future research.

One promising direction is the development of catalytic C-H activation/alkoxylation reactions . This would allow for the direct introduction of alkoxy groups onto the pyrazine (B50134) core, bypassing the need for pre-functionalized pyrazines. Such methods would offer greater atom economy and reduce waste.

Another area of development is the use of flow chemistry for the synthesis of alkoxypyrazines. Flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This is particularly relevant for the synthesis of fine chemicals where consistency and purity are paramount.

Furthermore, biocatalysis presents an emerging avenue for the enantioselective synthesis of chiral alkoxypyrazines. Enzymes could offer unparalleled selectivity, operating under mild conditions and providing access to complex structures that are challenging to obtain through conventional chemical synthesis.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Catalytic C-H Alkoxylation | High atom economy, reduced waste, direct functionalization | Development of novel catalyst systems |

| Flow Chemistry | Improved yield and safety, scalability, precise control | Optimization of reactor design and reaction conditions |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering |

Exploration of Unconventional Reactivity Pathways and Transformations

Beyond established reactions, researchers are investigating the unconventional reactivity of alkoxypyrazines to access novel molecular architectures. The electron-rich nature of the alkoxy group and the electron-deficient pyrazine ring create unique electronic properties that can be exploited in new transformations.

Future work will likely focus on the photocatalytic reactions of alkoxypyrazines. The use of visible light to initiate reactions could lead to novel bond formations and functional group interconversions under mild conditions. This approach aligns with the growing emphasis on green chemistry.

Additionally, the exploration of [4+2] cycloaddition reactions (Diels-Alder reactions) where alkoxypyrazines act as either the diene or dienophile could open up new pathways for the synthesis of complex polycyclic and heterocyclic systems. The steric and electronic nature of the alkoxy group would play a crucial role in the regio- and stereoselectivity of these reactions.

The study of metal-mediated cross-coupling reactions involving C-O bond activation of alkoxypyrazines is another area of interest. While challenging, the ability to selectively cleave and form new bonds at the alkoxy position would provide a powerful tool for molecular diversification.

Advanced Computational Modeling for Predictive Property Analysis and Material Design

Computational chemistry is becoming an indispensable tool in the design and study of new molecules. For alkoxypyrazines, advanced computational modeling offers the potential to predict a wide range of properties and guide the design of new materials with specific functions.

Density Functional Theory (DFT) studies can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of alkoxypyrazines. nih.govmdpi.com This information can be used to understand reaction mechanisms and to predict the outcomes of unexplored reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be further developed to predict the biological activity and physical properties of novel alkoxypyrazine derivatives. acs.org These models can accelerate the discovery of new drug candidates and materials by prioritizing the synthesis of compounds with the most promising characteristics.

Molecular dynamics simulations will be employed to study the behavior of alkoxypyrazines in complex environments, such as in biological systems or within materials. This can provide a deeper understanding of their interactions and guide the design of molecules for specific applications, such as drug delivery or sensor technology.

| Computational Method | Application in Alkoxypyrazine Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Spectroscopic data, reaction energies, orbital analysis |

| QSAR/QSPR | Prediction of biological and physical properties | Pharmacological activity, solubility, boiling point |

| Molecular Dynamics (MD) | Simulation of molecular behavior in complex systems | Binding affinities, conformational changes, transport properties |

Integration into Supramolecular and Nanoscience Applications

The unique structural and electronic features of alkoxypyrazines make them attractive building blocks for supramolecular chemistry and nanoscience. The pyrazine core can participate in π-π stacking and hydrogen bonding, while the alkoxy group can influence solubility and provide additional coordination sites. mdpi.commdpi.com

In supramolecular chemistry, alkoxypyrazines can be incorporated into metal-organic frameworks (MOFs) and coordination polymers . preprints.org The nitrogen atoms of the pyrazine ring can coordinate to metal centers, while the alkoxy groups can be used to tune the porosity and functionality of the resulting materials. These materials have potential applications in gas storage, separation, and catalysis.

The self-assembly of alkoxypyrazine derivatives into well-defined nanostructures is another exciting area of research. beilstein-journals.orgnih.gov By carefully designing the molecular structure, it is possible to control the formation of nanofibers, nanotubes, and other nanoscale objects. These materials could find use in organic electronics, sensing, and biomedical applications.

Furthermore, alkoxypyrazines can be used as ligands to stabilize and functionalize nanoparticles . The pyrazine moiety can bind to the surface of the nanoparticle, while the alkoxy group can be used to impart specific properties, such as water solubility or biocompatibility. These functionalized nanoparticles could have applications in areas such as bioimaging and targeted drug delivery.

Q & A

Q. What are the recommended synthetic routes for 2-Tert-butoxypyrazine, and how do they compare in terms of yield and scalability?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperazine analogs can be synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, followed by functionalization at specific positions. A common approach includes using benzoic acid derivatives as starting materials, undergoing bromination, esterification, and coupling with tert-butyl groups under controlled conditions . For scalable production, automated reactors or continuous flow processes may optimize reaction efficiency, as seen in industrial-scale synthesis of related tert-butyl piperazine derivatives .

Q. How can researchers confirm the structural integrity and purity of this compound derivatives?

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and tert-butyl group integration.

- Infrared (IR) Spectroscopy: Confirms functional groups like carbonyl (C=O) in Boc-protected derivatives.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, with retention times compared against standards.

- Mass Spectrometry (GC-MS/LC-MS): Validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

Stability is influenced by temperature, solvent, and exposure to moisture. For instance:

- Moisture Sensitivity: Tert-butyl esters and carbamates may hydrolyze in aqueous environments. Anhydrous solvents (e.g., DCM) and inert atmospheres (N2/Ar) are recommended during synthesis .

- Thermal Stability: Decomposition risks increase above 80°C; reactions are often conducted at room temperature or mild heating (40–60°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives in stereoselective syntheses?

Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Catalyst Use: Palladium or copper catalysts enhance coupling reactions for aryl-substituted derivatives .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions in sensitive steps like Boc deprotection .

Methodological optimization should be validated via Design of Experiments (DoE) to identify critical factors .

Q. How should researchers resolve contradictions in spectroscopic data or reactivity profiles of this compound analogs?

Discrepancies may arise from steric effects of the tert-butyl group or electronic variations in substituents. Strategies include:

Q. What methodologies are effective for evaluating this compound’s interactions with biological targets in drug discovery?

- Molecular Docking: Screens binding affinities to enzymes or receptors (e.g., kinase inhibitors) .

- In Vitro Assays: Measure IC50 values in enzyme inhibition studies or cell viability assays .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic binding parameters .

Q. How can chirality in this compound derivatives be resolved and validated?

Q. What alternative synthetic routes exist for this compound derivatives with complex substituents?

- Multicomponent Reactions: Combine amines, aldehydes, and tert-butyl reagents in one pot.

- Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups .

Q. How can this compound derivatives be applied in polymer chemistry or materials science?

Q. What mechanistic insights are critical for understanding this compound’s role in catalytic or biological systems?

- Kinetic Studies: Probe reaction rates in nucleophilic substitutions or hydrolysis.

- Metabolite Identification: LC-MS/MS tracks degradation pathways in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.